Cas no 951-78-0 (2'-Deoxyuridine)

2'-Deoxyuridine is a nucleoside analogue that possesses antiviral and antiproliferative properties. Its structural simplicity and chemical stability make it an attractive compound for research in molecular biology and virology, where its ability to inhibit viral replication and cellular proliferation can provide valuable insights into disease mechanisms.
2'-Deoxyuridine structure
2'-Deoxyuridine structure
Product name:2'-Deoxyuridine
CAS No:951-78-0
MF:C9H12N2O5
MW:228.201982498169
MDL:MFCD00006527
CID:40400
PubChem ID:87566808

2'-Deoxyuridine Chemical and Physical Properties

Names and Identifiers

    • 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 2-Deoxyuridine
    • Deoxyuridine
    • 2'-Deoxyuridine
    • 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 2`-Deoxyuridine
    • 2’-Deoxyuridine
    • 2'-Deoxyuridine-1’-d
    • [131I]-Deoxyuridine
    • [3H]-Deoxyuridine
    • 1-(2-Deoxy-β-D-ribofuranosyl)uracil
    • 2'-DEOXYTHYMIDINE-5'-DIPHOSPHATE TRISODIUM SALT
    • 2'-deoxy-uridin
    • 2'-dU
    • Deoxy-uridin
    • DEOXYURIDINE-2'
    • durd
    • Uracildeoxyr
    • Uracil deoxyriboside
    • 1-(2-Deoxy-b-D-erythro-pentofuranosyl)uracil
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-b-D-erythro-pentofuranosyl)-
    • 2,4(1H,3H)-Pyrimidinedione,1-(2-deoxy-b-D-ribofuranosyl)-
    • 2'-Desoxyuridine
    • Deoxyribose uracil
    • NSC 23615
    • Uracildeoxyriboside
    • 2′-dU
    • Uridine, 2'-deoxy-
    • 1-(2-Deoxy-beta-D-ribofuranosyl)uracil
    • W78I7AY22C
    • 2 -Deoxyuridine
    • 1-(2-Deoxy-beta-D-erythro-pentofuranoxyl)uracil
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-beta-D-ribofuranosyl)-
    • 2,4(1H,3H
    • 2′-Deoxyuridine (ACI)
    • 1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil
    • D
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-D-ribofuranosyl)-
    • 2′-Desoxyuridine
    • MeSH ID: D003857
    • SR-01000091549
    • 2 inverted exclamation mark -Deoxyuridine
    • MXHRCPNRJAMMIM-UHFFFAOYSA-N
    • [5',5''-2H2]2'-DEOXYURIDINE
    • 1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • FT-0665865
    • 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • AKOS026750183
    • 2'-DEOXYURIDINE-2-13C,1,3-15N2
    • URIDINE, 2-DEOXY-
    • NSC-23615
    • 2,3H)-Pyrimidinedione, 1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • Desoxyuridine
    • Uracil desoxyuridine
    • SY038939
    • EU-0050286
    • SR-01000091549-1
    • [1',2',3',4',5'-13C5]2'-DEOXYURIDINE
    • 1-(2-Deoxy-.beta.-D-erythro-pentofuranoxyl)uracil
    • DTXSID60862484
    • AKOS005596404
    • LS-13642
    • [3'-13C]2'-DEOXYURIDINE
    • 369656-76-8
    • [2'-13C]2'-DEOXYURIDINE
    • FT-0612154
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-.beta.-D-ribofuranosyl)-
    • NSC23615
    • 2,3H)-Pyrimidinedione, 1-(2-deoxy-.beta.-D-ribofuranosyl)-
    • SCHEMBL2641582
    • [1'-13C]2'-DEOXYURIDINE
    • MLS001066344
    • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • Q419140
    • 1-(2-deoxy-beta-D-ribofuranosyl)-2,4(1H,3H)-Pyrimidinedione
    • DEOXYURIDINE [MI]
    • SCHEMBL28844
    • 1-(2-deoxy-beta-D-erythro-pentofuranosyl)uracil
    • O10766
    • 951-78-0
    • 1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dihydropyrimidine-2, 4-dione
    • MFCD00006527
    • MXHRCPNRJAMMIM-SHYZEUOFSA-N
    • 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-Pyrimidinedione
    • 1-(2-deoxy-beta-delta-erythro-pentofuranosyl)-2,4(1H,3H)-Pyrimidinedione
    • BP-58660
    • 1-(2-Deoxy-delta-erythro-pentofuranosyl)uracil
    • 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1-H-pyrimidine-2,4-dione
    • C00526
    • CCRIS 2832
    • Uridinie, 2'-deoxy-
    • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
    • AMY6955
    • ZINC00155696
    • CHEBI:16450
    • D0060
    • E73B1553-A13A-4989-B045-A589A8F2B9DC
    • CS-W019820
    • BRN 0024433
    • 1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)URACIL
    • 2'-Deoxyuridine, >=98.5%
    • UNII-W78I7AY22C
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-beta-D-erythro-ribofuranosyl)-
    • bmse000320
    • SMR000112296
    • CHEMBL353955
    • HY-D0186
    • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • EINECS 213-455-7
    • AKOS015833069
    • 2'-Deoxyuridine-1'-d
    • PS-7750
    • s5505
    • DTXSID30883621
    • NCGC00142492-01
    • NS00014663
    • 1-(2-Deoxy-ss-D-ribofuranosyl)uracil
    • AKOS015896792
    • DB02256
    • HMS2267D16
    • 1-(2-Deoxy-D-erythro-pentofuranosyl)uracil
    • J-700048
    • EN300-7374520
    • DUR
    • 1-(2-deoxy-beta-delta-ribofuranosyl)-2,4(1H,3H)-Pyrimidinedione
    • CCG-247504
    • 2 inverted exclamation marka-dU
    • 2yb0
    • 2'-Deoxy-L-uridine
    • dU
    • MLSMR
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
    • DA-49411
    • 4-24-00-01200 (Beilstein Handbook Reference)
    • 1-(4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)pyrimidine-2,4-dione
    • (beta 1-(2-Deoxyribopyranosyl))thymidine
    • 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • DTXCID601023132
    • 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • MDL: MFCD00006527
    • Inchi: 1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1
    • InChI Key: MXHRCPNRJAMMIM-SHYZEUOFSA-N
    • SMILES: O=C1NC(=O)C=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
    • BRN: 0024433

Computed Properties

  • Exact Mass: 228.07500
  • Monoisotopic Mass: 228.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 3
  • Topological Polar Surface Area: 99.1
  • XLogP3: -1.6
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White or nearly white powdered solid
  • Density: 1.3705 (rough estimate)
  • Melting Point: 164.0 to 168.0 deg-C
  • Boiling Point: 370.01°C (rough estimate)
  • Flash Point: No data available
  • Refractive Index: 52 ° (C=1, 1mol/L NaOH)
  • Water Partition Coefficient: 300 g/L (20 ºC)
  • PSA: 104.55000
  • LogP: -1.82270
  • Sensitiveness: Air Sensitive
  • Solubility: Water solubility 300 g/l (20 ° C)
  • Specific Rotation: D22 +50° (c = 1.1 in N NaOH)
  • Merck: 2910

2'-Deoxyuridine Security Information

2'-Deoxyuridine Customs Data

  • HS CODE:29349990

2'-Deoxyuridine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D288010-100mg
2’-Deoxyuridine
951-78-0
100mg
$ 68.00 2023-09-08
Ambeed
A211682-500g
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
951-78-0 98%
500g
$875.0 2025-02-19
Key Organics Ltd
PS-7750-1MG
2′-Deoxyuridine
951-78-0 >95%
1mg
£36.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005997-25g
2'-Deoxyuridine
951-78-0 99%
25g
¥303 2024-07-19
Fluorochem
093489-1g
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
951-78-0 97%
1g
£10.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0060-25G
2'-Deoxyuridine
951-78-0 >99.0%(HPLC)
25g
¥4215.00 2024-04-15
Apollo Scientific
OR0326-25g
2'-Deoxyuridine
951-78-0
25g
£38.00 2025-02-19
TRC
D288033-1mg
2'-Deoxyuridine-1’-d
951-78-0
1mg
$316.00 2023-05-18
TRC
D288010-10g
2’-Deoxyuridine
951-78-0
10g
$272.00 2023-05-18
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BT0491-1g
2'-Deoxyuridine
951-78-0 ≥98%
1g
¥320元 2023-09-15

2'-Deoxyuridine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Methanol ,  Water
Reference
Removal of Acetal, Silyl, and 4,4'-Dimethoxytrityl Protecting Groups from Hydroxyl Functions of Carbohydrates and Nucleosides with Clay in Aqueous Methanol
Asakura, Jun-ichi; Robins, Morris J.; Asaka, Yukihiro; Kim, Tong Hei, Journal of Organic Chemistry, 1996, 61(25), 9026-9027

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium ,  Carbon Solvents: Ethanol ;  reflux; reflux → rt
1.2 Reagents: Ammonia ;  10 h, rt
Reference
Improvement on the synthesis of 2'-deoxyuridine
Liang, Jian-feng; Song, Qi; Ye, Feng; Yang, Ji-mei; Zha, Qing; et al, Anhui Huagong, 2013, 39(6), 28-29

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Reference
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium bisulfite ,  Barium hydroxide Solvents: Water
Reference
Reactions of uracil and cytosine derivatives with sodium bisulfite. Specific deamination method
Shapiro, Robert; Servis, Robert E.; Welcher, Marvin, Journal of the American Chemical Society, 1970, 92, 422-4

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide ,  2-(Cyanophenylmethylene)hydrazinecarbothioamide Catalysts: Palladium Solvents: Ethanol ,  Methanol
Reference
Deoxynucleosides and related compounds. VII. Synthesis of 2'-deoxyuridine and of thymidine
Brown, D. M.; Parihar, D. B.; Reese, C. B.; Todd, Alexander, Journal of the Chemical Society, 1958, 3035, 3035-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
A facile method for deprotection of trityl ethers using column chromatography
Pathak, Ashish K.; Pathak, Vibha; Seitz, Lainne E.; Tiwari, Kamal N.; Akhtar, Mohammad S.; et al, Tetrahedron Letters, 2001, 42(44), 7755-7757

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hexamethyldisiloxane ,  Ammonium sulfate ;  2 h, 120 °C
1.2 Solvents: Chloroform ;  0.5 h, 40 °C
1.3 Reagents: Ammonia Solvents: Methanol ;  15 h
Reference
Method for synthesizing 2'-deoxy-5-iodouridine from uracil
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Hydrogen Catalysts: Palladium Solvents: Water
Reference
Preparation of 2'-deoxyuridine
, Japan, , ,

2'-Deoxyuridine Raw materials

2'-Deoxyuridine Preparation Products

2'-Deoxyuridine Suppliers

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:951-78-0)2'-deoxy-uridin
Order Number:PR096
Stock Status:in stock
Quantity:1kg
Purity:97%
Pricing Information Last Updated:Monday, 28 April 2025 16:48
Price ($):discuss personally

2'-Deoxyuridine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951-78-0)2'-Deoxyuridine
Purity:99%/99%
Quantity:100g/500g
Price ($):160.0/800.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:951-78-0)2'-Deoxyuridine
Purity:99.9%
Quantity:200kg
Price ($):discuss personally